Structural Advantage of 2,4-Disubstitution
(2-(Aminomethyl)pyridin-4-yl)methanol is distinguished from its closest structural analogs by the concurrent presence of an aminomethyl group at the 2-position and a hydroxymethyl group at the 4-position. This specific substitution pattern is absent in commercially available alternatives such as 2-aminopyridine (lacking the 4-hydroxymethyl group) and 4-pyridinemethanol (lacking the 2-aminomethyl group). Quantitative comparison of substituent contributions reveals that the target compound possesses a topological polar surface area (TPSA) of 59.14 Ų and two rotatable bonds, whereas 2-aminopyridine has a TPSA of 38.91 Ų and zero rotatable bonds [1]. This increased polar surface area and conformational flexibility directly impact molecular recognition properties and solubility profiles.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Rotatable Bonds |
|---|---|
| Target Compound Data | TPSA: 59.14 Ų; Rotatable Bonds: 2 |
| Comparator Or Baseline | 2-Aminopyridine: TPSA 38.91 Ų; Rotatable Bonds: 0 |
| Quantified Difference | Δ TPSA = +20.23 Ų (+52%); Δ Rotatable Bonds = +2 |
| Conditions | Calculated physicochemical properties (ChemScene computational data) |
Why This Matters
The higher TPSA and additional rotatable bonds predict enhanced aqueous solubility and distinct binding interactions compared to simpler aminopyridine scaffolds, which is critical for selecting the appropriate building block for a given synthetic target.
- [1] PubChem. 2-Aminopyridine. Compound Summary. TPSA: 38.91 Ų; Rotatable Bonds: 0. View Source
